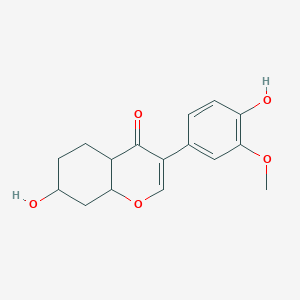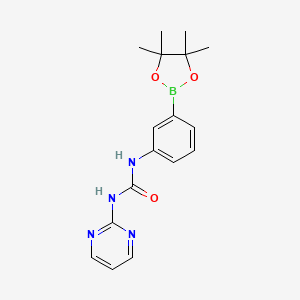
(2R,5S)-5-amino-2-benzyl-8-(hydrazinylmethylideneamino)-4-oxooctanoic acid;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5S)-5-amino-2-benzyl-8-(hydrazinylmethylideneamino)-4-oxooctanoic acid;sulfuric acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an amino group, a benzyl group, and a hydrazinylmethylideneamino group, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-amino-2-benzyl-8-(hydrazinylmethylideneamino)-4-oxooctanoic acid involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the benzyl group, followed by the introduction of the amino and hydrazinylmethylideneamino groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
(2R,5S)-5-amino-2-benzyl-8-(hydrazinylmethylideneamino)-4-oxooctanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino and benzyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
(2R,5S)-5-amino-2-benzyl-8-(hydrazinylmethylideneamino)-4-oxooctanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R,5S)-5-amino-2-benzyl-8-(hydrazinylmethylideneamino)-4-oxooctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2R,5S)-5-amino-2-benzyl-4-oxooctanoic acid: Lacks the hydrazinylmethylideneamino group, resulting in different chemical properties and reactivity.
(2R,5S)-5-amino-2-benzyl-8-(methylamino)-4-oxooctanoic acid: Contains a methylamino group instead of the hydrazinylmethylideneamino group, leading to variations in biological activity.
Uniqueness
The presence of the hydrazinylmethylideneamino group in (2R,5S)-5-amino-2-benzyl-8-(hydrazinylmethylideneamino)-4-oxooctanoic acid makes it unique compared to similar compounds
Propiedades
Fórmula molecular |
C32H50N8O10S |
|---|---|
Peso molecular |
738.9 g/mol |
Nombre IUPAC |
(2R,5S)-5-amino-2-benzyl-8-(hydrazinylmethylideneamino)-4-oxooctanoic acid;sulfuric acid |
InChI |
InChI=1S/2C16H24N4O3.H2O4S/c2*17-14(7-4-8-19-11-20-18)15(21)10-13(16(22)23)9-12-5-2-1-3-6-12;1-5(2,3)4/h2*1-3,5-6,11,13-14H,4,7-10,17-18H2,(H,19,20)(H,22,23);(H2,1,2,3,4)/t2*13-,14+;/m11./s1 |
Clave InChI |
LETDBFDAHFRWGW-PNWRBGOWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](CC(=O)[C@H](CCCN=CNN)N)C(=O)O.C1=CC=C(C=C1)C[C@H](CC(=O)[C@H](CCCN=CNN)N)C(=O)O.OS(=O)(=O)O |
SMILES canónico |
C1=CC=C(C=C1)CC(CC(=O)C(CCCN=CNN)N)C(=O)O.C1=CC=C(C=C1)CC(CC(=O)C(CCCN=CNN)N)C(=O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetracyclo[10.2.1.05,14.08,13]pentadecan-15-one](/img/structure/B12338645.png)

![(17S)-17-Ethynyl-2-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-6,7,8,9,11,12,13,14,15,16-d](/img/structure/B12338658.png)

![Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B12338672.png)



![3H-Indolium,2-[2-[2-chloro-3-[[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-, inner salt](/img/structure/B12338708.png)


![1-(6-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B12338715.png)

![6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B12338743.png)
